molecular formula C16H21Cl3O4 B13746792 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate CAS No. 6047-17-2

3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B13746792
CAS No.: 6047-17-2
M. Wt: 383.7 g/mol
InChI Key: UFYGEGSDUCLKNR-UHFFFAOYSA-N
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Description

3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate: is an organic compound with the molecular formula C16H21Cl3O4 and a molecular weight of 383.695 g/mol . It is known for its applications in various fields, including agriculture and chemical research. The compound is characterized by its three chlorine atoms attached to the phenoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 3-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable reagent in organic synthesis .

Biology and Medicine: The compound has been studied for its potential biological activities, including its effects on certain enzymes and receptors. It is also used in the development of pharmaceuticals and agrochemicals .

Industry: In the agricultural industry, this compound is used as a herbicide. Its ability to control broadleaf weeds makes it an important component in weed management programs .

Mechanism of Action

The mechanism of action of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy group can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways in plants, making it effective as a herbicide .

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • Mecoprop (MCPP)

Comparison: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is unique due to its butoxypropyl ester group, which enhances its solubility and effectiveness compared to similar compounds like 2,4-D and 2,4,5-T. The presence of three chlorine atoms on the phenoxy group also contributes to its distinct chemical properties and biological activities .

Properties

CAS No.

6047-17-2

Molecular Formula

C16H21Cl3O4

Molecular Weight

383.7 g/mol

IUPAC Name

3-butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C16H21Cl3O4/c1-2-3-6-21-7-4-8-23-16(20)5-9-22-15-11-13(18)12(17)10-14(15)19/h10-11H,2-9H2,1H3

InChI Key

UFYGEGSDUCLKNR-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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